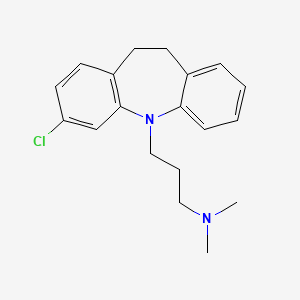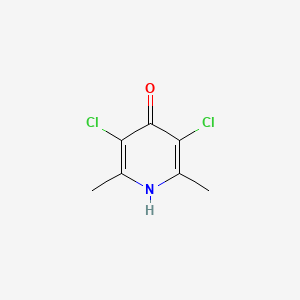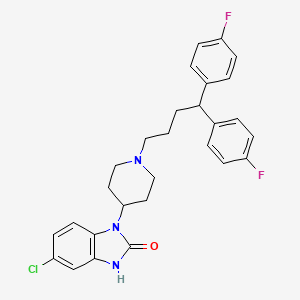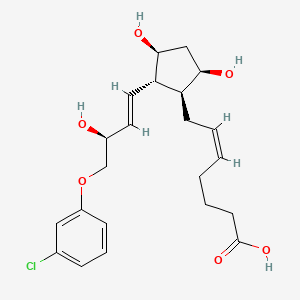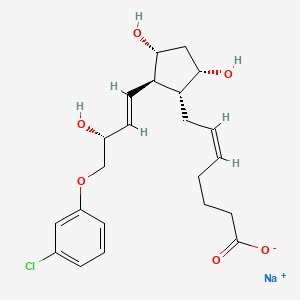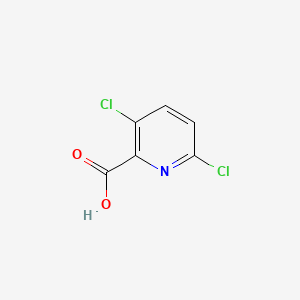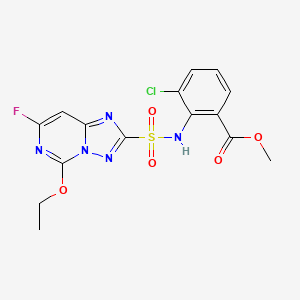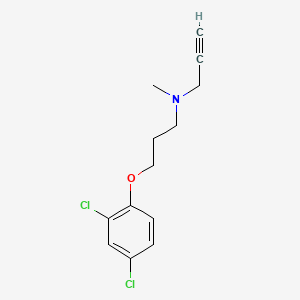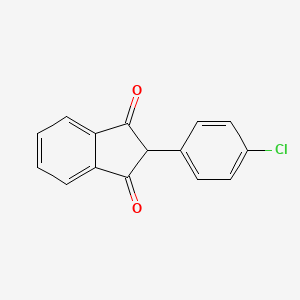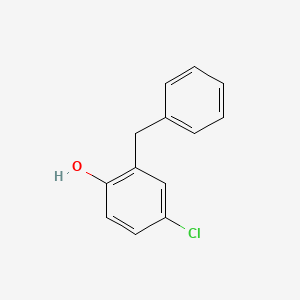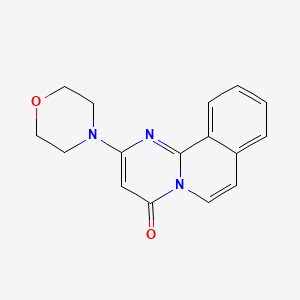
Compound 401
Overview
Description
Mechanism of Action
Target of Action
Compound 401 primarily targets DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) . DNA-PK is crucial for DNA repair, while mTOR is a central regulator of cell growth and proliferation .
Mode of Action
This compound acts as a potent, reversible, and ATP-competitive inhibitor of DNA-PK and mTOR . It binds to these kinases, preventing them from phosphorylating their substrates, thereby inhibiting their activity . This inhibition leads to changes in cellular processes such as cell growth and DNA repair .
Biochemical Pathways
The inhibition of DNA-PK and mTOR by this compound affects several biochemical pathways. For instance, the inhibition of DNA-PK can impact the DNA damage response pathway, potentially leading to increased DNA damage and apoptosis . On the other hand, the inhibition of mTOR can affect the PI3K/Akt/mTOR pathway, which regulates cell growth and proliferation .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability and can be administered orally
Result of Action
The inhibition of DNA-PK and mTOR by this compound can lead to various cellular effects. For instance, the inhibition of DNA-PK may increase DNA damage and induce apoptosis . Meanwhile, the inhibition of mTOR can lead to reduced cell growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs or substances can affect its bioavailability and efficacy through drug-drug interactions. Additionally, factors such as pH and temperature can affect its stability .
Biochemical Analysis
Biochemical Properties
Compound 401 plays a crucial role in biochemical reactions. It acts as a potent, reversible, and ATP-competitive inhibitor of DNA-PK . It exhibits selectivity over mTOR , indicating its specific interaction with these enzymes. The nature of these interactions is competitive, suggesting that this compound competes with ATP for binding to the active sites of these enzymes .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibitory action on DNA-PK and mTOR. These enzymes are involved in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, this compound can influence cell function, potentially affecting cell growth, proliferation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically DNA-PK and mTOR . It acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of these enzymes and preventing ATP from binding, thereby inhibiting the enzymes’ activity .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with DNA-PK and mTOR . These enzymes play crucial roles in several metabolic processes, including protein synthesis and cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Compound 401 involves the reaction of morpholine with pyrimido[2,1-a]isoquinolin-4-one. The reaction typically occurs under controlled conditions with specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Compound 401 primarily undergoes substitution reactions due to the presence of reactive sites on the pyrimido[2,1-a]isoquinolin-4-one structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of this compound .
Scientific Research Applications
Compound 401 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of DNA-PK and mTOR pathways.
Biology: Employed in cellular studies to understand the role of DNA-PK and mTOR in cell cycle regulation and apoptosis.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit key signaling pathways involved in tumor growth.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DNA-PK and mTOR
Comparison with Similar Compounds
PIK-75: A DNA-PK and PI3K inhibitor.
Nedisertib: A specific inhibitor of DNA-dependent protein kinase.
Samotolisib: An oral ATP competitive inhibitor of class I PI3K isoforms, DNA-PK, and mTOR
Uniqueness: Compound 401 is unique due to its selective inhibition of DNA-PK and mTOR without affecting PI3K. This selectivity makes it a valuable tool for studying the specific roles of DNA-PK and mTOR in various biological processes and diseases .
Properties
IUPAC Name |
2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRDQVRQVGRNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434626 | |
| Record name | Compound 401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168425-64-7 | |
| Record name | 2-Morpholin-4-ylpyrimido(2,1-a)isoquinolin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168425647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Compound 401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-MORPHOLIN-4-YLPYRIMIDO(2,1-A)ISOQUINOLIN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN9PWB4UM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Compound 401 and what are its downstream effects?
A1: this compound is a synthetic inhibitor that primarily targets the mammalian target of rapamycin (mTOR) [, ]. It exerts its effects by blocking the phosphorylation of sites modified by both mTOR-Raptor and mTOR-Rictor complexes. This leads to the inhibition of downstream targets such as ribosomal protein S6 kinase 1 (S6K1) and Akt, ultimately affecting cell growth and proliferation [].
Q2: How does this compound compare to other mTOR inhibitors like rapamycin?
A2: While both this compound and rapamycin inhibit mTOR, they exhibit different long-term effects on cells. Unlike rapamycin, prolonged treatment with this compound does not lead to the upregulation of phosphorylated Akt (Ser473) in TSC1-/- cells []. This difference in Akt regulation may contribute to the increased apoptosis observed in cells treated with this compound compared to those treated with rapamycin [].
Q3: Does this compound affect phosphatidylinositol 3-kinase (PI3K) activity?
A3: No, this compound does not directly inhibit PI3K activity, even though it inhibits mTOR []. This is a significant advantage over other mTOR inhibitors like LY294002, which inhibit both mTOR and PI3K at similar concentrations []. This selectivity for mTOR over PI3K makes this compound a valuable tool for studying the specific cellular effects of mTOR inhibition without interference from PI3K [].
Q4: Has this compound been investigated for its potential as an anti-cancer agent?
A4: Yes, this compound has shown potential as an anti-cancer agent, particularly in tumor cells with hyperactivated mTOR signaling, such as hamartomas associated with tuberous sclerosis complex (TSC) []. Studies have demonstrated that this compound inhibits the proliferation of TSC1-/- fibroblasts, while TSC1+/+ cells remain resistant [].
Q5: Does this compound exhibit inhibitory activity against estrone sulfatase (ES)?
A5: While primarily recognized for its mTOR inhibitory activity, this compound has also demonstrated moderate inhibitory activity against ES in a study evaluating potential treatments for hormone-dependent breast cancer []. In this study, this compound exhibited -73% inhibitory activity against ES [].
Q6: Are there any challenges associated with using this compound in research or therapeutic applications?
A6: One challenge identified with this compound is its rapid degradation in solutions like ethanol or DMSO []. This instability could potentially hinder its use in certain research or therapeutic settings. Further investigation and development of more stable formulations might be necessary to overcome this limitation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


